A-317491 sodium salt hydrate is a synthetic compound known for its biological activity as an antagonist of the P2X3 and P2X2/3 receptors. These receptors are part of the purinergic signaling system, which plays a crucial role in various physiological processes, including pain perception and inflammation. The compound is classified as a selective, high-affinity non-nucleotide antagonist, making it significant in pharmacological research and potential therapeutic applications.
A-317491 sodium salt hydrate falls under the category of small molecule pharmaceuticals. It is specifically classified as a P2X receptor antagonist, targeting the P2X3 and P2X2/3 subtypes. Its chemical structure contributes to its selectivity and potency against these receptors.
The synthesis of A-317491 sodium salt hydrate involves multiple steps typical of organic synthesis. While specific proprietary methods may vary among manufacturers, the general approach includes:
The molecular weight of A-317491 sodium salt hydrate is approximately 565.57 g/mol when considering its free acid form . The synthesis process is designed to ensure high yield and purity, which are critical for biological testing.
A-317491 sodium salt hydrate has a complex molecular structure characterized by specific functional groups that confer its biological activity. The exact structural formula can be represented as follows:
This formula indicates the presence of carbon, hydrogen, nitrogen, oxygen, sulfur, sodium, and water molecules in its hydrated form.
The compound's structure allows it to interact selectively with P2X receptors, influencing their activity through competitive inhibition. The binding affinity of A-317491 for these receptors is quantified by inhibition constant (K_i) values ranging from 9 nM to 92 nM across different receptor subtypes .
A-317491 sodium salt hydrate primarily functions through competitive antagonism at P2X3 and P2X2/3 receptors. Upon administration:
The specificity of A-317491 allows it to inhibit receptor-mediated responses effectively, which is crucial for developing analgesic therapies targeting neuropathic pain conditions.
The mechanism of action for A-317491 sodium salt hydrate involves:
Research indicates that A-317491's antagonistic action can significantly reduce hyperalgesia in experimental models, highlighting its potential utility in pain management .
Relevant analyses often include spectroscopic methods (e.g., NMR and mass spectrometry) to confirm structural integrity and purity.
A-317491 sodium salt hydrate has several scientific applications:
P2X3 receptors localize almost exclusively to peripheral terminals and central projections of small-diameter sensory neurons in dorsal root ganglia (DRG). Their activation by ATP elicits rapid membrane depolarization and calcium influx, triggering action potentials interpreted as pain. Heteromeric P2X2/3 receptors exhibit distinct biophysical properties compared to homomeric P2X3, including slower desensitization kinetics and altered ATP sensitivity, enabling sustained nociceptive signaling [5] [10].
Table 1: Key Nociceptive P2X Receptor Subtypes
Receptor Type | Localization | ATP Sensitivity | Functional Role in Pain |
---|---|---|---|
P2X3 (homomeric) | Peripheral sensory neurons | High (EC₅₀ ~1 μM) | Acute nociception, mechanosensation |
P2X2/3 (heteromeric) | Spinal cord terminals, DRG | Moderate (EC₅₀ ~10 μM) | Sustained pain signaling, chronic hypersensitivity |
P2X7 | Immune cells, glia | Low (EC₅₀ >100 μM) | Neuroinflammation, cytokine release |
Pathological pain states upregulate P2X3/P2X2/3 expression. In neuropathic pain models, nerve injury increases P2X3 receptor density in DRG neurons and spinal dorsal horn, correlating with behavioral hypersensitivity [6]. Similarly, inflammatory mediators (e.g., NGF, prostaglandins) potentiate ATP-evoked P2X3 currents, amplifying nociceptive signals [5] [10].
Early P2X3 antagonists were nucleotide analogs (e.g., TNP-ATP) with limitations:
A-317491 emerged as the first high-affinity non-nucleotide antagonist with selectivity for P2X3-containing channels. Key milestones include:
Table 2: In Vitro Pharmacological Profile of A-317491
Target | Species | Kᵢ or IC₅₀ (nM) | Assay | Reference |
---|---|---|---|---|
P2X2/3 | Human | 9 | Calcium flux | [1] [3] |
P2X3 | Human | 22 | Calcium flux | [1] [9] |
P2X3 | Rat | 22 | Electrophysiology | [2] [3] |
P2X2/3 | Rat | 92 | Calcium flux | [1] [2] |
P2Y2 | Human | >10,000 | Calcium flux | [3] [9] |
P2X7 | Human | >5,000 | Pore formation | [2] |
Chronic pain pathologies involve maladaptive plasticity in nociceptive pathways where P2X3-containing receptors drive hypersensitivity:
A-317491’s efficacy in chronic—but not acute—pain models highlights the pathology-specific role of P2X3 signaling:
Table 3: In Vivo Efficacy of A-317491 in Preclinical Pain Models
Pain Model | Species | Route | ED₅₀ | Key Effect | Reference |
---|---|---|---|---|---|
Chronic Constriction Injury | Rat | s.c. | 10–15 μmol/kg | ↓ Mechanical allodynia, ↓ Thermal hyperalgesia | [2] [5] |
CFA Inflammation | Rat | s.c. | 30 μmol/kg | ↓ Thermal hyperalgesia | [2] |
Sciatic Nerve Ligation | Rat | i.t. | 10 nmol | ↓ Mechanical allodynia | [5] |
Bone Cancer Pain | Mouse | s.c. | 30 μmol/kg (b.i.d.) | Transient ↑ limb use | [6] |
Carrageenan Inflammation | Rat | i.pl. | >300 nmol | Minimal effect | [5] |
Acute Thermal Nociception | Rat | s.c. | >100 μmol/kg | No effect | [2] |
Mechanistically, A-317491 blocks ATP-evoked currents in DRG neurons (IC₅₀ = 15 nM) and inhibits α,β-meATP-induced nocifensive behaviors, confirming target engagement at P2X3-containing channels [2] [5]. Its stereoselectivity (S > R enantiomer) and lack of opioid receptor involvement further support a specific P2X3-mediated antinociceptive action [5] [6].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7